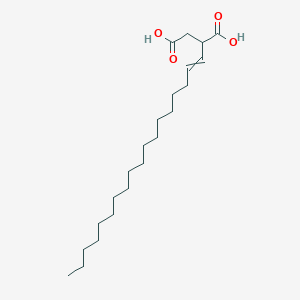

2-Octadecenyl succinic acid

Description

Properties

Molecular Formula |

C22H40O4 |

|---|---|

Molecular Weight |

368.5 g/mol |

IUPAC Name |

2-octadec-1-enylbutanedioic acid |

InChI |

InChI=1S/C22H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22(25)26)19-21(23)24/h17-18,20H,2-16,19H2,1H3,(H,23,24)(H,25,26) |

InChI Key |

GYTGJCPXNGAJFT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCC=CC(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Strategies and Chemical Transformations of 2 Octadecenyl Succinic Acid

Synthesis of 2-Octadecenyl Succinic Anhydride (B1165640) (ODSA) Precursors

2-Octadecenyl succinic anhydride (ODSA), the precursor to 2-octadecenyl succinic acid, is primarily synthesized through the thermal "Alder-Ene" reaction. This process involves the reaction of an octadecene isomer with maleic anhydride. wikipedia.orgcore.ac.uk The reaction joins the two molecules through the formation of a new carbon-carbon bond and the transfer of an allylic hydrogen from the olefin to the maleic anhydride, resulting in the succinic anhydride ring attached to the octadecenyl chain. core.ac.uk

The formation of alkenyl succinic anhydrides (ASAs), including ODSA, is achieved via the Alder-Ene reaction, a pericyclic reaction between an alkene possessing an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"), in this case, maleic anhydride. core.ac.uk This reaction is typically conducted at high temperatures, often exceeding 200°C, to overcome the significant activation energy barrier. wikipedia.orgcore.ac.uk The process yields a succinic anhydride derivative where the alkyl chain is attached to the anhydride ring. The reaction can produce two regioisomers, depending on which carbon of the double bond in the oleic chain the maleic anhydride adds to, with each regioisomer existing as a mixture of diastereomers. core.ac.uk

The choice of olefin feedstock significantly impacts the properties of the resulting alkenyl succinic anhydride. taylorandfrancis.com While alpha-olefins (1-alkenes) can be used, the industry often utilizes isomerized internal olefins. wikipedia.orggoogle.com The reaction with unbranched 1-alkenes tends to produce ASAs that are solid at room temperature, which can be problematic for applications requiring liquid formulations. wikipedia.org

To produce a liquid product, a common strategy involves the isomerization of terminal alpha-olefins to a mixture of internal olefins before the reaction with maleic anhydride. wikipedia.orggoogle.com This process is crucial for olefins in the C14-C22 range. wikipedia.org For instance, a C16-C18 alpha-olefin fraction can be isomerized to reduce the alpha-olefin content to as low as 2-7% before reacting with maleic anhydride. google.com This isomerization results in a mixture of ASA isomers with varied chain branching and double bond positions, which disrupts crystal lattice formation and lowers the freezing point of the final product, ensuring it remains a liquid at cooler temperatures. google.comresearchgate.net The distribution of olefin isomers in the feedstock directly correlates with the physical properties, such as the freezing temperature, of the final ASA product. researchgate.net

Table 1: Effect of Olefin Isomerization on Alkenyl Succinic Anhydride (ASA) Properties

| Olefin Feedstock | Isomerization Status | Resulting ASA Physical State |

|---|---|---|

| C15-rich alpha-olefin | Not isomerized | Solid at room temperature google.com |

| C16-C18 alpha-olefin fraction | Isomerized (7% alpha-olefin remaining) | Liquid at room temperature, some solids at 5°C google.com |

The synthesis of ODSA via the Alder-Ene reaction is governed by several key parameters that must be carefully controlled to maximize yield and minimize undesirable side reactions. wikipedia.orgcore.ac.uk

Reaction Parameters:

Temperature: The reaction requires high temperatures, typically in the range of 200°C to 250°C. wikipedia.orgcore.ac.uk Higher temperatures generally increase the conversion rate. core.ac.uk

Molar Ratio: An excess of the olefin is commonly used, with molar ratios of olefin to maleic anhydride ranging from 1.5:1 to 5:1. google.com This helps to ensure complete consumption of the maleic anhydride and can influence the product distribution. core.ac.uk

Reaction Time: The reaction is typically carried out for several hours, with durations of 3 to 10 hours being reported, to achieve satisfactory conversion. wikipedia.orgcore.ac.uk

Atmosphere: To prevent oxidation, the reaction is conducted under an inert atmosphere, such as nitrogen. wikipedia.org

Competing Reactions: The high temperatures required for the ene reaction can also promote several competing side reactions, which can reduce the yield of the desired product and negatively affect its quality, color, and texture. wikipedia.orgcore.ac.uk

Polymerization: Maleic anhydride can undergo self-polymerization. wikipedia.orgcore.ac.uk

Oligomerization: The alkene feedstock can oligomerize. core.ac.uk

Copolymerization: The olefin and maleic anhydride can copolymerize. wikipedia.orgtaylorandfrancis.com

Oxidation: If not performed under an inert atmosphere, oxidation of the reactants can occur. wikipedia.org

To mitigate these side reactions, polymerization inhibitors such as hydroquinone (B1673460) or phenothiazine (B1677639) are often added to the reaction mixture. wikipedia.org

Table 2: Optimized Reaction Conditions for ASA Synthesis from Methyl Esters

| Parameter | Optimal Range for High Yield | Optimal Range for Minimized Side Products |

|---|---|---|

| Temperature | 240–250 °C | 220–235 °C |

| Molar Ratio (MA/Olefin) | 1.5–1.7 | 1.2–1.35 |

| Resulting Yield | >70% | <55% |

Data derived from a study using high-oleic sunflower oil methyl esters and xylene as a solvent. core.ac.uk

Alder-Ene Reaction Pathways for Alkenyl Succinic Anhydride Formation

Conversion of 2-Octadecenyl Succinic Anhydride to this compound

The conversion of 2-octadecenyl succinic anhydride to this compound is a straightforward hydrolysis reaction. wikipedia.orgprepchem.com This process involves the ring-opening of the cyclic anhydride by the addition of a water molecule.

The reaction can be carried out by mixing the anhydride with a slight molar excess of water and heating the mixture. prepchem.com For example, a procedure involves heating 2-octadecenyl succinic anhydride with water at 80°C for approximately 30 minutes. prepchem.com The completion of the reaction, signifying the full conversion of the anhydride to the dicarboxylic acid, can be confirmed using infrared (IR) analysis. prepchem.com This hydrolysis is a rapid process, particularly in aqueous and alkaline conditions. wikipedia.org

Functionalization and Derivatization of this compound

The presence of two carboxylic acid groups in the this compound structure allows for a variety of functionalization and derivatization reactions, with esterification being a primary example.

This compound can undergo esterification with alcohols to form mono- or diesters. The formation of diesters involves the reaction of both carboxylic acid groups with an alcohol, typically in the presence of an acid catalyst. researchgate.netgoogle.com

The general reaction involves heating the dicarboxylic acid with an excess of the desired alcohol. To drive the equilibrium towards the formation of the ester, the water produced during the reaction is continuously removed. researchgate.net This can be achieved through techniques like reactive distillation. researchgate.netgoogle.com A wide range of alcohols can be used, leading to a diverse array of diester products with varying properties. researchgate.net For example, the esterification of succinic acid with ethanol (B145695) produces diethyl succinate (B1194679), while reaction with other alcohols like methanol (B129727) or isopropanol (B130326) yields the corresponding diesters. researchgate.netresearchgate.net These reactions can be catalyzed by Lewis acids or homogeneous acid catalysts. researchgate.netgoogle.com The resulting diesters of this compound are valuable in various industrial applications, including as lubricants and surfactants. core.ac.ukresearchgate.net

Amide and Imide Derivatives Synthesis

The synthesis of amide and imide derivatives of this compound typically proceeds through the reaction of its more reactive precursor, 2-octadecenyl succinic anhydride, with primary or secondary amines. This reaction is a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of an amide and a carboxylic acid group. Subsequent dehydration can lead to the formation of a cyclic imide.

The reaction of an amine with 2-octadecenyl succinic anhydride initially yields a mono-amide carboxylic acid. This intermediate can be isolated or converted in-situ to the corresponding dicarboxamide or the cyclic imide. The formation of the imide is favored by heating, often in the presence of a dehydrating agent or by azeotropic removal of water.

A general synthetic route to N-substituted succinimides involves a two-step, one-pot method. Initially, the amine reacts with succinic anhydride (in this case, 2-octadecenyl succinic anhydride) to form the amic acid intermediate. Subsequently, the addition of a dehydrating agent, such as acetic anhydride, and a catalyst, like sodium acetate, followed by heating, facilitates the cyclization to the N-substituted succinimide.

While specific literature detailing the synthesis of a wide range of amide and imide derivatives from this compound is not abundant, the general principles of amine-anhydride reactions are well-established and can be applied. The reaction conditions can be tailored to favor either the mono-amide, di-amide, or imide product. For instance, using a diamine in a 2:1 molar ratio with 2-octadecenyl succinic anhydride would favor the formation of a molecule containing two succinamide (B89737) moieties.

Table 1: General Reaction Parameters for Amide and Imide Synthesis from 2-Octadecenyl Succinic Anhydride

| Product Type | Reactants | Key Reaction Conditions |

| Mono-amide carboxylic acid | 2-Octadecenyl succinic anhydride, Primary/Secondary Amine (1:1 molar ratio) | Mild conditions (e.g., room temperature in a suitable solvent like THF or chloroform) |

| N-substituted 2-octadecenyl succinimide | 2-Octadecenyl succinic anhydride, Primary Amine (1:1 molar ratio) | Heating, often with a dehydrating agent (e.g., acetic anhydride) or azeotropic removal of water. |

| Di-amide | This compound, Primary/Secondary Amine (1:2 molar ratio with a coupling agent) | Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). |

Polymerization and Oligomerization Approaches

This compound and its anhydride are valuable monomers for the synthesis of polyesters and polyamides, introducing a long hydrophobic side chain that can significantly influence the properties of the resulting polymers.

Polyesters: Polyesters can be synthesized from this compound through polycondensation reactions with diols. A patent describes the preparation of viscous liquid polyesters by reacting octadecenyl-succinic acid with polyethylene (B3416737) glycol. google.com The reaction is typically carried out by heating the monomers, often in an inert atmosphere, at temperatures ranging from 150°C to 260°C until the reaction is complete, with the removal of water driving the polymerization. google.com The molar ratio of the diacid to the diol can be varied to control the molecular weight and the end groups of the resulting polyester (B1180765). google.com

Another approach involves the ring-opening polymerization of 2-octadecenyl succinic anhydride with a diol. This method can offer better control over the polymer structure and molecular weight. While specific examples for 2-octadecenyl succinic anhydride are not detailed in readily available literature, the general principle is applicable.

Polyamides: Similarly, polyamides can be synthesized by the polycondensation of this compound with diamines. This reaction would lead to the formation of a polyamide with pendant octadecenyl groups, which could impart unique solubility and thermal properties to the material. The synthesis of high-aliphatic-content linear nylons has been demonstrated using an 18-carbon diacid with various diamines, suggesting a similar approach could be employed for this compound. usm.edu

Table 2: Polymerization Approaches for this compound/Anhydride

| Polymer Type | Monomers | Polymerization Method | Typical Reaction Conditions | Resulting Polymer Characteristics |

| Polyester | This compound, Diol (e.g., Polyethylene glycol) | Polycondensation | Heating at 150-260°C with removal of water. google.com | Viscous liquid with hydrophobic side chains. google.com |

| Polyamide | This compound, Diamine | Polycondensation | High temperature with removal of water. | Potentially improved solubility in organic solvents and modified thermal properties. |

Surface Functionalization Methodologies with Inorganic Materials

The unique structure of this compound, featuring a hydrophilic dicarboxylic acid head and a long hydrophobic alkyl chain, makes it an effective molecule for the surface functionalization of inorganic materials. This modification can alter the surface properties of the inorganic material, for instance, by rendering a hydrophilic surface hydrophobic.

The carboxylic acid groups of this compound can strongly interact with the surfaces of metal oxides and other inorganic materials through the formation of coordinate bonds or hydrogen bonds with surface hydroxyl groups. This leads to the formation of a self-assembled monolayer or a thin organic coating on the inorganic surface, with the octadecenyl chains oriented away from the surface.

This surface modification can be utilized to improve the dispersion of inorganic fillers in a polymer matrix. The hydrophobic tails of the this compound molecules attached to the filler surface can enhance compatibility with a nonpolar polymer, leading to a more homogeneous composite material with improved mechanical properties. Alkenyl succinic anhydrides are known to be used as coupling agents for this purpose.

A closely related compound, octenyl succinic anhydride (OSA), has been successfully used to modify the surface of starch nanoparticles, improving their hydrophobicity and dispersibility in nonpolar solvents. plos.orgresearchgate.netnih.gov The esterification reaction between the hydroxyl groups on the nanoparticle surface and the anhydride results in the covalent attachment of the octenyl succinate moiety. plos.orgresearchgate.netnih.gov A similar strategy can be envisioned for the surface functionalization of inorganic materials with hydroxylated surfaces, such as silica, alumina, and titania, using 2-octadecenyl succinic anhydride.

Table 3: Surface Functionalization with this compound/Anhydride

| Inorganic Material | Functionalization Approach | Purpose of Functionalization | Expected Outcome |

| Metal Oxides (e.g., SiO₂, Al₂O₃, TiO₂) | Adsorption from solution or reaction with the anhydride. | To impart hydrophobicity and improve compatibility with organic matrices. | Formation of a hydrophobic surface layer, improved dispersion in nonpolar media. |

| Inorganic Fillers (e.g., CaCO₃, talc) | Use as a coupling agent. | To enhance filler-polymer matrix adhesion in composites. | Improved mechanical properties of the resulting composite material. |

| Nanoparticles | Surface modification via esterification with the anhydride. | To control surface properties and improve dispersibility. | Stabilized nanoparticles with tailored surface chemistry for specific applications. |

Mechanistic Investigations and Interaction Dynamics of 2 Octadecenyl Succinic Acid and Its Derivatives

Hydrolysis Mechanisms of Alkenyl Succinic Anhydrides and Factors Influencing Hydrolytic Stability

Alkenyl Succinic Anhydride (B1165640) (ASA), a prominent sizing agent in the papermaking industry, is characterized by its high reactivity, which is crucial for its function but also renders it susceptible to hydrolysis. The hydrolysis of the anhydride ring to form the corresponding dicarboxylic acid, 2-octadecenyl succinic acid (HASA), is a significant reaction that impacts its efficiency. The reaction involves the nucleophilic attack of a water molecule on one of the carbonyl carbons of the anhydride ring. This leads to the opening of the cyclic anhydride and the formation of two carboxylic acid groups. While this reaction can occur without a catalyst, it is influenced by several factors present in aqueous systems. youtube.comyoutube.com

The high reactivity of the anhydride functional group leads to a strong tendency towards hydrolysis, resulting in the formation of alkenyl succinic acid and its salts. newspulpaper.com This hydrolyzed form, HASA, does not readily react with the hydroxyl groups of cellulose (B213188) and is considered undesirable for the sizing process. newspulpaper.com The control of hydrolysis is, therefore, a critical factor for the successful application of ASA in industrial processes. newspulpaper.com

Several key factors influence the rate and extent of ASA hydrolysis:

pH: The pH of the aqueous medium is a dominant factor. ASA hydrolyzes rapidly at alkaline pH levels. encyclopedia.pubnih.gov Conversely, maintaining a neutral or slightly acidic pH helps to ensure the stability of the ASA emulsion and promotes better distribution of the sizing agent. encyclopedia.pubnih.gov Higher pH levels can lead to base-catalyzed hydrolysis. proquest.com

Temperature: As with most chemical reactions, higher temperatures accelerate the rate of ASA hydrolysis. encyclopedia.pubnih.gov While elevated temperatures might be necessary for other process steps, they can be detrimental to the stability of the ASA sizing agent.

Emulsion Stability: ASA is typically applied as an emulsion in water, often stabilized by cationic starch or polymers. researchgate.nettappi.org The stability of this emulsion is paramount. A well-formed emulsion with small droplet sizes, often less than 1 µm, helps to protect the ASA from immediate contact with water, thereby slowing down hydrolysis. researchgate.net The emulsification process itself, however, can introduce energy that promotes hydrolysis. newspulpaper.com The use of protective colloids, like cationic starch, helps to maintain particle separation through electrostatic repulsion, but the quality and type of stabilizer are crucial. newspulpaper.comtappi.org For instance, studies have shown that using a guar gum and xanthan gum complex can form a dense interfacial film around ASA droplets, effectively blocking interaction with water and hindering hydrolysis. tandfonline.com

Presence of Metal Ions: The formation of non-soluble salts between the hydrolyzed ASA and metal ions commonly found in process water (like calcium, magnesium, or aluminum ions) can lead to the formation of undesirable deposits. newspulpaper.com These deposits can interfere with the papermaking machinery and affect the quality of the final product. newspulpaper.com

The consequence of hydrolysis is a reduction in sizing efficiency, as the resulting dicarboxylic acid is less effective at imparting water repellency to cellulose fibers. tappi.org Furthermore, the hydrolyzed ASA and its salts can agglomerate, leading to poor distribution of the sizing agent and potential operational issues. encyclopedia.pubnih.gov Research has focused on mitigating hydrolysis by optimizing process conditions and developing more stable emulsion systems. For example, ethyl oleate succinic anhydride (EOSA) has been shown to have a significantly lower hydrolysis rate constant compared to conventional ASAs. tappi.org

| Factor | Effect on Hydrolysis Rate | Mechanism/Reason | Mitigation Strategy |

|---|---|---|---|

| pH | Increases significantly at alkaline pH (>7) | Base-catalyzed hydrolysis of the anhydride ring. proquest.com | Maintain process water at neutral or slightly acidic pH. encyclopedia.pubnih.gov |

| Temperature | Increases with higher temperature | Accelerates the rate of chemical reactions. encyclopedia.pubnih.gov | Control process temperature where possible. |

| Emulsion Droplet Size | Higher for larger, unstable droplets | Increased surface area for contact with water. | Optimize emulsification for small, uniform droplet size (~1 µm). researchgate.net |

| Stabilizers/Emulsifiers | Dependent on stabilizer quality | Formation of a protective barrier at the oil-water interface. tandfonline.com | Use of effective stabilizers like cationic starch or polysaccharide complexes. researchgate.nettandfonline.com |

Aggregation Behavior of Alkenyl Succinic Acid Derivatives in Aqueous Systems

The aggregation behavior of this compound and its derivatives in aqueous environments is a critical aspect that influences their application, particularly in systems where they are dispersed in water. Following the hydrolysis of the parent anhydride, the resulting dicarboxylic acid exhibits amphiphilic properties, possessing a long, hydrophobic octadecenyl tail and a hydrophilic dicarboxylic acid head group. This molecular structure drives the formation of aggregates in aqueous solutions to minimize the unfavorable interactions between the hydrocarbon tails and water molecules.

The hydrolyzed form of Alkenyl Succinic Anhydride (ASA) has been shown to agglomerate, which can lead to an inefficient distribution of the sizing agent if it occurs prematurely in the papermaking process. encyclopedia.pubnih.gov The aggregation is significantly influenced by the pH of the system and the presence of counterions. At low pH, the carboxylic acid groups are protonated, reducing the electrostatic repulsion between the head groups and potentially favoring the formation of larger, less stable aggregates or even precipitation. As the pH increases, the carboxylic acid groups deprotonate, leading to negatively charged carboxylate groups. This increases the electrostatic repulsion between the molecules, which can favor the formation of smaller, more stable micelles or other aggregate structures.

The presence of multivalent cations, such as calcium (Ca²⁺) or aluminum (Al³⁺), which are common in papermaking process water, can have a profound effect on the aggregation behavior. These cations can act as bridges between the negatively charged carboxylate head groups of the hydrolyzed ASA molecules. This interaction can neutralize the charge and lead to the formation of large, insoluble agglomerates or sticky deposits. newspulpaper.com These deposits are a significant operational challenge in paper mills, as they can accumulate on machinery and affect product quality. newspulpaper.com The sticky nature of the calcium salt of hydrolyzed ASA, in particular, is a well-documented problem. tappi.org

Research into the aggregation behavior often involves studying the formation of micelles and critical micelle concentration (CMC). The long hydrocarbon chain of this compound strongly favors aggregation. The specific architecture of the aggregates—whether spherical micelles, cylindrical micelles, or vesicles—will depend on factors such as concentration, temperature, pH, and ionic strength of the solution. Understanding these aggregation phenomena is essential for controlling the deposition of the sizing agent onto fibers and for preventing the formation of detrimental deposits in industrial applications.

Interactions with Polymeric Substrates and Biomacromolecules

Cellulose-Alkenyl Succinic Anhydride/Acid Interactions in Papermaking Contexts

The interaction between Alkenyl Succinic Anhydride (ASA) and cellulose is the fundamental basis for its use as an internal sizing agent in the paper industry, a process designed to impart water resistance to paper and board products. nih.gov The proposed mechanism has been a subject of scientific discussion, with a primary theory centering on the formation of a covalent ester bond between the anhydride group of ASA and the hydroxyl groups of cellulose fibers. encyclopedia.pubnih.gov This esterification reaction would anchor the hydrophobic alkenyl chain to the cellulose surface, creating a low-energy surface that repels water.

The reaction is believed to occur as the paper sheet is dried at elevated temperatures, which provides the energy needed for the reaction. Evidence from Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS) has shown the presence of covalent bonds between ASA and cellulose. encyclopedia.pubnih.gov However, the efficiency of this reaction under typical papermaking conditions is debated. A significant portion of the ASA applied does not form covalent bonds and instead becomes hydrolyzed to this compound. nih.gov

Several factors influence the interaction and reaction between ASA and cellulose:

ASA Retention: For any reaction to occur, the emulsified ASA droplets must first be retained on the pulp fibers in the wet end of the papermaking machine. This is typically achieved by using cationic polymers, such as cationic starch, which act as both an emulsifier for the ASA and a retention aid that attaches the negatively charged ASA droplets to the anionic cellulose fibers. nih.gov

ASA Distribution: A uniform distribution of small ASA droplets on the fiber surfaces is crucial for effective sizing. Poor distribution, often caused by emulsion instability and the agglomeration of hydrolyzed ASA, leads to non-uniform sizing and reduced efficiency. encyclopedia.pubnih.gov

Hydrolysis Competition: As previously discussed, the hydrolysis of ASA is a competing reaction. The presence of water, especially under alkaline conditions, favors the formation of the dicarboxylic acid over the desired esterification with cellulose. nih.gov Sizing performed using an ASA-acetone solution, in the absence of water, has been shown to perform better than aqueous emulsions, highlighting the negative impact of hydrolysis. encyclopedia.pubnih.gov

Starch Modification and Derivatization with Alkenyl Succinic Anhydrides

Starch, a natural and abundant biopolymer, is frequently modified with Alkenyl Succinic Anhydrides (ASA), particularly octenyl succinic anhydride (OSA), to create starch derivatives with amphiphilic properties. This modification is widely used in the food and other industries to create effective emulsifiers and stabilizers. The process involves an esterification reaction between the hydroxyl groups on the glucose units of the starch polymer and the anhydride group of the ASA.

The reaction introduces a hydrophobic octenyl succinate (B1194679) group onto the hydrophilic starch backbone. This chemical alteration imparts surface-active properties to the starch, allowing it to function at oil-water interfaces. The degree of substitution (DS), which is the average number of hydroxyl groups substituted per anhydroglucose unit, is a critical parameter that determines the functionality of the resulting modified starch. The DS is carefully controlled and is typically kept at low levels for applications in food products.

The reaction is generally carried out in an aqueous slurry under alkaline conditions. The key parameters influencing the modification process include:

pH: The reaction is typically performed at a pH between 7.5 and 9.0. The alkaline conditions facilitate the swelling of starch granules, making the hydroxyl groups more accessible, and also catalyze the esterification reaction.

Temperature: The reaction temperature is usually kept below the gelatinization temperature of the starch to maintain its granular structure.

ASA Concentration: The amount of ASA used directly influences the achievable degree of substitution.

Reaction Time: The duration of the reaction is optimized to achieve the desired DS without causing significant degradation of the starch.

Hydrochloric acid hydrolysis can be used in conjunction with OSA modification to alter the properties of the resulting starch. Acid hydrolysis can decrease the particle size of the starch granules and was observed to decrease the degree of substitution of octenyl succinate anhydride corn starch from 0.0203 to undetectable levels with prolonged exposure. haut.edu.cn

The resulting OSA-modified starches are valued for their ability to stabilize oil-in-water emulsions. They adsorb to the surface of oil droplets, creating a steric and electrostatic barrier that prevents coalescence. This property is utilized in a wide range of products, including beverages, encapsulated flavors, and dressings.

Poly(lactic acid) (PLA) Composite Integration and Modification

Poly(lactic acid) (PLA) is a biodegradable and biocompatible polyester (B1180765) derived from renewable resources, making it a popular material for a variety of applications. However, its use in certain applications is limited by its inherent brittleness and low impact strength. To overcome these limitations, PLA is often blended with other polymers or fillers to create composites with improved properties.

In the context of PLA composites, Alkenyl Succinic Anhydrides can be used as a compatibilizer or coupling agent, particularly in blends with natural fibers or other biopolymers like starch. The anhydride functionality of ASA can react with the hydroxyl groups present at the chain ends of PLA or on the surface of natural fillers (like cellulose or starch). This reaction can create graft copolymers that act as a bridge at the interface between the hydrophobic PLA matrix and the more hydrophilic filler.

The potential benefits of using ASA or its derivatives in PLA composites include:

Improved Interfacial Adhesion: By forming covalent bonds between the PLA matrix and the filler, ASA can enhance the stress transfer between the two phases, leading to improved mechanical properties such as tensile strength and impact resistance.

Enhanced Filler Dispersion: The compatibilizing effect of ASA can help to achieve a more uniform dispersion of the filler within the PLA matrix, preventing aggregation and leading to more consistent material properties.

Modification of PLA Properties: The introduction of the flexible alkenyl chains can potentially act as a plasticizer, increasing the flexibility and toughness of the PLA.

The modification is typically carried out during melt processing (e.g., extrusion) of the PLA composite. The high temperatures in the extruder facilitate the reaction between the anhydride and the hydroxyl groups. The effectiveness of the modification depends on the reactivity of the specific ASA derivative, the processing conditions (temperature, residence time), and the concentration of the coupling agent used. This approach represents a promising strategy for developing fully biodegradable composites with tailored properties for advanced applications.

Advanced Applications in Materials Science and Engineering

Innovations in Papermaking Sizing Agents

2-Octadecenyl succinic acid, a prominent member of the Alkenyl Succinic Anhydride (B1165640) (ASA) family, is a key sizing agent in the papermaking industry, enhancing the water resistance of paper and paperboard. researchgate.netmdpi.com Its effectiveness is largely dependent on the stability of its emulsion and its retention within the paper matrix.

Emulsion Stabilization and Retention Enhancement Strategies

The inherent reactivity of ASAs like this compound necessitates their application as an emulsion. However, these emulsions are prone to destabilization through coalescence and hydrolysis, which can negatively impact sizing efficiency. researchgate.netresearchgate.net To counteract this, various stabilization strategies have been developed. One innovative approach involves the use of modified particulate emulsifiers, such as montmorillonite clay particles modified with γ-methacryloxy propyl trimethoxysilane, to create stable Pickering emulsions. researchgate.net The stability of these emulsions is influenced by factors such as pH, with optimal stability observed in a slightly acidic to neutral range. researchgate.netmdpi.com

Cationic starch is widely used as an emulsifier and retention aid for ASA. mdpi.comgoogle.com The cationic nature of the starch promotes adhesion to the anionic cellulose (B213188) fibers, thereby improving the retention of the ASA emulsion particles within the paper sheet. mdpi.com Research has shown that a high mass ratio of cationic starch to ASA is often required to inhibit hydrolysis and enhance sizing performance. researchgate.net Furthermore, the use of cationic polymers such as polyacrylamide (PAM) can significantly improve ASA retention. d-nb.info The charge attraction mechanism between the anionic cellulose, the amphoteric ASA emulsion particles, and cationic polymers is fundamental to this enhanced retention. mdpi.com

Recent studies have also explored the use of anionic polyvinylamine (APVAm) as a stabilizer, which has shown promise in creating stable ASA emulsions, particularly at higher pH and temperatures. researchgate.net Additionally, cellulose nanofibrils (CNFs) have been investigated as a means to increase the storage life of ASA emulsions by stabilizing the average droplet size and reducing hydrolysis. researchgate.net

| Emulsifier/Stabilizer | Key Findings |

| Modified Montmorillonite Clay | Forms stable Pickering emulsions; stability is pH-dependent. researchgate.net |

| Cationic Starch | Promotes ASA retention through electrostatic interaction with cellulose fibers. mdpi.comgoogle.com |

| Anionic Polyvinylamine (APVAm) | Creates stable emulsions, effective at higher pH and temperatures. researchgate.net |

| Cellulose Nanofibrils (CNFs) | Increases emulsion storage life by stabilizing droplet size and reducing hydrolysis. researchgate.net |

| Cationic Polymers (e.g., PAM) | Significantly improves ASA retention in the paper sheet. d-nb.info |

Optimization of Sizing Efficiency and Performance

The performance of this compound as a sizing agent is contingent on several process parameters. The pH of the papermaking system is critical; maintaining a neutral or slightly acidic pH can ensure stable emulsion particle size and better distribution of the sizing agent. mdpi.com Temperature also plays a significant role, with higher temperatures accelerating ASA hydrolysis. mdpi.com

The use of certain additives can further optimize sizing efficiency. Aluminum compounds, such as alum (aluminum sulfate) and polyaluminum chloride (PAC), are known to enhance the performance of ASA. mdpi.comncsu.edu These compounds are believed to increase the driving force for the attachment of the sizing agent to the fibers and can also contribute to sizing through the formation of ASA-alum hydroxide complexes. ncsu.edu The application of a pH-lowering agent, such as citric acid, on the surface of the formed paper web has also been shown to surprisingly increase ASA sizing efficiency in alkaline or neutral papermaking processes. google.com

The ratio of emulsifier to ASA is another crucial factor. For cationic starch, a mass ratio of 4:1 (starch to ASA) is generally recommended to achieve a stable emulsion with a particle size of about 1 μm. mdpi.com The order of addition of cationic polymers can also impact sizing performance, with some studies suggesting that adding the polymer to the high-yield pulp before mixing is more effective. ncsu.edu

| Parameter/Additive | Effect on Sizing Efficiency |

| pH | Neutral or slightly acidic pH improves emulsion stability and distribution. mdpi.com |

| Temperature | Higher temperatures increase the rate of ASA hydrolysis. mdpi.com |

| Alum/PAC | Enhances ASA retention and anchoring to fibers. mdpi.comncsu.edu |

| Citric Acid (surface application) | Increases sizing efficiency in neutral/alkaline conditions. google.com |

| Emulsifier:ASA Ratio | Optimal ratio is crucial for stable emulsion and performance. mdpi.com |

Polymer Modification and Composite Development

The unique chemical structure of this compound, featuring both a hydrophobic alkyl chain and a reactive anhydride group, makes it a valuable component in polymer modification and the development of advanced composite materials.

Enhancement of Material Properties through Derivatization

Derivatization of this compound allows for the tailoring of material properties to suit specific applications. The anhydride group can readily react with various functional groups, such as hydroxyl and amine groups, to form ester and amide linkages, respectively. This reactivity is harnessed to graft the long octadecenyl chain onto polymer backbones, thereby modifying their surface properties and enhancing their performance. For instance, the reaction of 2-Octadecenyl succinic anhydride with polysaccharides can impart hydrophobicity, a principle that is fundamental to its application in paper sizing. researchgate.net

The introduction of the bulky and nonpolar octadecenyl group can significantly alter the physical and chemical characteristics of a polymer. It can increase hydrophobicity, improve compatibility with nonpolar matrices in composites, and act as an internal plasticizer, enhancing flexibility. The specific properties achieved depend on the degree of substitution and the nature of the base polymer.

Development of Bio-based Polymers and Additives

There is a growing global emphasis on the development of sustainable materials, and this compound, which can be derived from renewable resources, plays a role in this transition. nih.govnih.gov Succinic acid itself is recognized as a key platform chemical that can be produced through the fermentation of biomass. ahb-global.com This bio-based succinic acid can then be used as a monomer in the synthesis of a variety of biodegradable polymers, such as polybutylene succinate (B1194679) (PBS). nih.govnih.govahb-global.com

While this compound is more of a functional additive or modifier than a primary monomer for high-molecular-weight polymers, its bio-based origins align with the principles of green chemistry. Its use in modifying bio-polymers like starch and cellulose enhances their functionality, for example, by improving their water resistance, which expands their range of applications in areas like packaging and agricultural films. ahb-global.com The development of such bio-based composites and additives contributes to the reduction of reliance on fossil fuels and the creation of more environmentally friendly materials. nih.govresearchgate.net

Surface Active Agents and Emulsifiers

The amphiphilic nature of this compound, possessing both a long hydrophobic tail and a polar hydrophilic head (the succinic acid group), makes it an effective surface-active agent. nih.gov

This dual character allows it to adsorb at interfaces, such as oil-water and air-water, reducing interfacial tension. This property is fundamental to its role as an emulsifier, where it stabilizes dispersions of one immiscible liquid in another. nih.gov The effectiveness of succinic acid derivatives as surfactants is well-documented, with their performance being influenced by the length of the alkyl chain and the nature of the hydrophilic group. google.comgoogle.com

The ability of this compound and its derivatives to function as surfactants and emulsifiers is critical to their application in a wide range of industrial formulations beyond papermaking, including coatings, adhesives, and personal care products. google.com

Surfactant Design and Performance in Diverse Formulations

The amphiphilic nature of this compound and its anhydride derivative (2-Octadecenyl succinic anhydride or OSA) makes it an effective surfactant. The long C18 alkenyl chain provides significant hydrophobicity, while the succinic acid head group offers a polar, hydrophilic anchor. This structure allows it to reduce interfacial tension between immiscible phases, such as oil and water.

In many applications, this compound is used to modify natural polymers like starch. The reaction of OSA with starch introduces the hydrophobic octadecenyl group onto the hydrophilic starch backbone, creating a powerful amphiphilic polymer. These OSA-modified starches are widely used as emulsifiers and stabilizers in the food and beverage industry. Research has shown that increasing the degree of substitution with OSA enhances the hydrophobicity of the starch, which in turn improves its ability to adsorb at oil-water interfaces and lower interfacial tension, a critical factor for emulsion formation and stabilization.

Emulsion Stability in Industrial and Biotechnological Systems

The primary function of this compound derivatives in industrial and biotechnological systems is to enhance emulsion stability. Emulsions are dispersions of one liquid in another immiscible liquid, and they are inherently unstable. Surfactants like OSA-modified polymers prevent the dispersed droplets from coalescing.

In a study on OSA-modified dextrin, researchers found that the modification significantly improved the emulsifying stability of the dextrin. nih.govresearchgate.net The addition of the octenyl succinic group increased the absolute value of the ζ-potential of the dextrin, which indicates a greater repulsive force between droplets, thereby preventing aggregation. nih.govresearchgate.net The modified dextrin was able to create emulsions with smaller oil droplet sizes and better distribution. nih.govresearchgate.net These stable emulsions are crucial for encapsulating active compounds; for instance, OSA-modified dextrin has been shown to effectively increase the encapsulation efficiency of curcumin (B1669340). nih.govresearchgate.net This has significant implications for the food and pharmaceutical industries, where stable emulsions are needed to protect and deliver bioactive ingredients.

| Parameter | Effect of Increasing OSA Modification | Research Finding |

| ζ-Potential | Increased (from -25.37 mV to -34.57 mV) | Indicates greater electrostatic repulsion between droplets, enhancing stability. nih.govresearchgate.net |

| Droplet Size | Decreased | Led to more uniform and stable emulsions. nih.govresearchgate.net |

| Emulsifying Stability | Greatly Improved | OSA-modified dextrin created more robust emulsions compared to unmodified dextrin. nih.govresearchgate.net |

| Encapsulation Efficiency | Increased | Demonstrated improved capacity to encapsulate compounds like curcumin. nih.govresearchgate.net |

Environmental Applications: Chelation and Adsorption Technologies

The carboxylic acid groups in this compound can act as ligands, binding to metal ions. This chelation capability is exploited in environmental applications for the removal of heavy metals from water.

Heavy Metal Sequestration using Polymerized Succinic Acid Derivatives

Polymers incorporating succinic acid or its derivatives are effective adsorbents for heavy metal ions from aqueous solutions. The carboxyl groups (-COOH) on the polymer chain can deprotonate to form carboxylate ions (-COO⁻), which electrostatically attract and bind with positively charged heavy metal cations (e.g., Pb²⁺, Cu²⁺, Cd²⁺).

| Polymer System | Target Heavy Metals | Key Finding |

| Poly(2-acrylamido-2-methyl-1-propanesulfonic acid-co-itaconic acid) | Pb(II), Cu(II), Cd(II) | The itaconic acid component provides carboxyl groups for effective metal chelation. researchgate.net |

| Itaconic acid grafted starch hydrogels | Various heavy metals | Grafting enhances the metal adsorption capacity of the natural polymer backbone. nih.gov |

Functionalized Mesoporous Materials for Adsorption

Mesoporous materials, such as certain types of silica, are characterized by their high surface area and ordered pore structures, making them excellent candidates for adsorbents. Their performance can be significantly enhanced by "functionalization," which involves chemically grafting specific organic groups onto their surface.

Textile and Coating Technologies

The dual hydrophobic and reactive nature of this compound and its derivatives makes them suitable for surface modification in the textile and coatings industries.

Hydrophobization of Cellulosic Textiles

Cellulosic textiles, such as cotton and linen, are naturally hydrophilic due to the abundance of hydroxyl (-OH) groups in the cellulose structure. To impart water repellency, these surfaces can be treated with hydrophobizing agents. Alkenyl succinic anhydrides (ASAs), including 2-Octadecenyl succinic anhydride, are used for this purpose. google.com

When applied to a cellulosic fabric, the anhydride ring of the ASA molecule can react with the hydroxyl groups of the cellulose, forming a covalent ester bond. This reaction anchors the molecule to the fabric surface. The long, hydrophobic octadecenyl chains are then oriented away from the surface, creating a low-energy, water-repellent layer. The process typically involves impregnating the fabric with a solution or emulsion of the ASA, followed by a heat-curing step to facilitate the chemical reaction. google.com This treatment provides durable water repellency without significantly affecting the fabric's breathability or feel.

Explorations in Biotechnological and Biomedical Research

Derivatization for Enhanced Drug Delivery Systems

The derivatization of drug molecules with succinic acid and its analogues, such as 2-octadecenyl succinic acid, is a key strategy in creating advanced drug delivery systems (DDS). This approach, known as succinylation, can improve a drug's physical and biological properties, often by creating a prodrug that enhances stability, solubility, and targeted delivery.

Succinylation typically involves forming an ester bond between a hydroxyl group on a drug molecule and one of the carboxylic acid groups of the succinic acid derivative. The long octadecenyl chain would significantly increase the lipophilicity of the resulting conjugate, making it a candidate for incorporation into lipid-based delivery systems like nanoparticles or liposomes, which can improve drug targeting and cellular uptake. nih.govastrazeneca.com

Research into succinate (B1194679) prodrugs of curcuminoids, for example, has shown that such derivatization can enhance stability and provide a mechanism for controlled release. mdpi.com In these studies, curcumin (B1669340) was esterified with succinyl chlorides to produce prodrugs. The resulting curcumin diethyl disuccinate was found to be significantly more stable in phosphate (B84403) buffer than the parent compound and was capable of releasing the active drug in human plasma. mdpi.com Similarly, α-Tocopheryl succinate (TS), an ester of vitamin E, can self-assemble into nanoparticles, acting as both a drug carrier and an antitumor agent itself. nih.gov

Table 1: Research Findings on Succinate Derivatives in Drug Delivery

| Succinate Derivative | Application | Key Research Finding | Reference |

|---|---|---|---|

| Curcumin Diethyl Disuccinate | Prodrug for colon cancer treatment | Exhibited enhanced stability in buffer and released the parent drug in human plasma, suggesting suitability as a prodrug. | mdpi.com |

| α-Tocopheryl Succinate (TS) | Nanoparticle-based DDS | TS can self-assemble into nanoparticles that function as a DDS carrier with its own multifaceted antitumor activity. | nih.gov |

| Succinyl Chitosan (B1678972) | Polymeric carrier for antibiotics (Colistin) | Modification of chitosan with a succinyl linker allows for the formation of nanoparticles for targeted drug delivery, aiming to reduce systemic toxicity. | nih.gov |

Development of Novel Biomaterials

The functionalization of existing biopolymers with alkenyl succinic anhydrides, a category that includes the anhydride (B1165640) of this compound, is a promising method for creating novel biomaterials with tailored properties. These modifications can impart amphiphilicity, altering the structure and function of natural polymers to improve their performance in targeted applications. researchgate.net

A prominent example is the modification of polysaccharides. Research has demonstrated that alginate, a hydrophilic polysaccharide, can be modified with dodecenyl succinic anhydride (a shorter-chain analogue of 2-octadecenyl succinic anhydride) to increase its hydrophobicity. researchgate.net This altered property makes the resulting material suitable as an emulsifier for applications like the encapsulation of sensitive bioactive compounds. The long hydrophobic chain of the succinic anhydride derivative substitutes the hydroxyl groups on the polymer, fundamentally changing its interaction with both aqueous and lipid phases. researchgate.net

Furthermore, polyesters synthesized from succinic acid and its derivatives, known as poly(alkene succinates), are being investigated as biocompatible and biodegradable materials for medical devices. researchgate.net These materials have shown intrinsic abilities to inhibit the formation of fungal biofilms, such as those from Candida albicans, which is a significant advantage for reducing device-associated infections. researchgate.net Research has also shown that these succinate-based polyesters are highly biocompatible and can support the attachment and proliferation of human mesenchymal stem cells, making them promising candidates for tissue engineering applications. researchgate.net The specific structure of the polymer, influenced by the diol and the succinic acid derivative used, can be tuned to induce specific cellular responses and morphological changes. researchgate.net The use of bio-based succinic acid in these polymers also presents a more sustainable alternative to petroleum-based materials. roquette.comahb-global.com

Table 2: Applications of Alkenyl Succinic Derivatives in Biomaterial Development

| Derivative/Material | Base Polymer/Monomer | Application | Key Research Finding | Reference |

|---|---|---|---|---|

| Dodecenyl Succinic Anhydride | Alginate | Encapsulation, Emulsification | Modification increased the hydrophobicity of alginate, making it an effective emulsifier and material for encapsulating lipases. | researchgate.net |

| Poly(alkene succinates) | Succinic Acid, various diols | Medical Devices, Tissue Engineering | These polyesters inhibit fungal biofilm formation and promote human mesenchymal stem cell attachment and growth. | researchgate.net |

Functionalization for Bioconjugation (e.g., Protein and Oligonucleotide Linkers)

The succinic acid moiety is a cornerstone of bioconjugation chemistry, where it serves as a versatile linker to covalently attach different molecules, such as proteins, peptides, and oligonucleotides. mdpi.com The process often utilizes succinic anhydride or a similar derivative to introduce a carboxylic acid group onto one of the molecules. This carboxyl group can then be activated to react with a nucleophile, typically an amine group, on the second molecule to form a stable amide bond.

In oligonucleotide synthesis, succinyl linkers are widely used to attach the first nucleoside to the solid support. oup.com While alternatives have been developed, the succinate linker remains prevalent due to its reliability. A novel approach described the use of a 2'-succinyl linker on 2'-amino-2'-deoxyuridine (B559686) for the post-synthetic attachment of ligands to oligonucleotides. nih.govnih.gov This method allows for the selective acylation at the 2' position, and the resulting terminal carboxyl group can be used to conjugate various molecules, such as fluorescein, after the oligonucleotide chain has been synthesized. This demonstrates the utility of the succinate structure as a flexible handle for creating functionalized nucleic acids. nih.gov

In protein chemistry, bifunctional linkers containing a succinate group are employed to connect proteins to other molecules or surfaces. For example, heterobifunctional linkers like sulfosuccinimidyl 4-(N-maleimidomethyl) cyclohexane-1-carboxylate (Sulfo-SMCC) are used to couple oligonucleotides to proteins containing cysteine residues. mdpi.comresearchgate.net Similarly, polymer brushes on surfaces can be functionalized using succinic anhydride to introduce carboxyl groups, which are then activated with EDC/NHS chemistry to immobilize proteins or peptides. rsc.org This strategy is fundamental in creating biosensors, biocompatible coatings, and platforms for studying protein interactions.

Sustainable Production and Lifecycle Assessment of Succinic Acid Derivatives

Bio-based Synthesis Pathways for Succinic Acid Precursors

Traditionally, succinic acid has been synthesized from petroleum-based feedstocks like maleic anhydride (B1165640). However, significant progress in biotechnology has enabled its production from renewable resources, offering a more sustainable alternative with a reduced carbon footprint. nbinno.com

Microbial fermentation is at the forefront of bio-based succinic acid production. nbinno.com A variety of microorganisms, including bacteria and yeast, have been identified and engineered to efficiently produce succinic acid from sugars. nbinno.com

Naturally occurring microorganisms such as Actinobacillus succinogenes, Mannheimia succiniciproducens, and Anaerobiospirillum succiniciproducens are potent producers of succinic acid. wikipedia.org However, to enhance yield and productivity to commercially viable levels, metabolic engineering strategies are often employed. frontiersin.org These strategies focus on several key areas:

Redirecting Carbon Flux: Genetic modifications are made to direct more of the carbon from the feedstock towards the succinic acid production pathway and away from competing metabolic pathways that produce byproducts like ethanol (B145695), acetate, and lactate. asm.orgasm.org

Balancing Redox Cofactors: The production of succinic acid requires a specific balance of reducing equivalents (NADH). researchgate.net Metabolic engineering aims to optimize the regeneration and utilization of these cofactors to maximize succinic acid yield. frontiersin.org

Engineered strains of Escherichia coli, Corynebacterium glutamicum, and Saccharomyces cerevisiae have also been developed as effective succinic acid producers. researchgate.net For instance, engineered E. coli strains have demonstrated the ability to produce high titers of succinic acid. asm.org Similarly, metabolically engineered Saccharomyces cerevisiae (a type of yeast) offers advantages such as robustness to industrial conditions and resistance to viral infections. pcimag.com

Below is an interactive data table summarizing the performance of various microbial strains in succinic acid production.

| Microorganism Strain | Carbon Source | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) |

| Actinobacillus succinogenes | Glucose | 99.2 | 1.1 | 1.3 |

| Mannheimia succiniciproducens | Glucose | 78.4 | 1.64 | Not Reported |

| Engineered Escherichia coli | Glucose | 32.01 | Not Reported | Not Reported |

| Engineered Corynebacterium glutamicum | Glucose | 152.2 | 1.1 | 1.11 |

| Yarrowia lipolytica | Acetic Acid | 12 | Not Reported | Not Reported |

A significant advantage of bio-based succinic acid production is its ability to utilize a wide range of renewable feedstocks. researchgate.net This flexibility allows for the use of locally available and non-food biomass, reducing competition with food production and lowering costs. mdpi.com

Commonly used feedstocks include:

First-generation feedstocks: These are primarily sugars derived from crops like corn (glucose) and sugarcane (sucrose). dtu.dk

Second-generation feedstocks: This category includes lignocellulosic biomass from agricultural residues (e.g., corn stover, wheat straw), forestry waste, and dedicated energy crops (e.g., Napier grass). researchgate.netnih.gov This biomass is more abundant and does not compete with food crops, though it requires pretreatment to release fermentable sugars. researchgate.net

Third-generation feedstocks: Algal biomass is being explored as a promising future feedstock due to its high productivity and ability to grow on non-arable land. dtu.dk

Waste streams: Crude glycerol, a byproduct of biodiesel production, can also be used as a carbon source for succinic acid fermentation. dtu.dk

Integration of Green Chemistry Principles in Synthetic Routes

The production of succinic acid and its derivatives aligns with several core principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mcgill.caacs.org

Key green chemistry principles integrated into the bio-based production of succinic acid derivatives include:

Use of Renewable Feedstocks: As detailed above, utilizing biomass as a starting material is a cornerstone of this sustainable approach. acs.org

Prevention of Waste: Fermentation processes can be optimized to have high atom economy, maximizing the conversion of the feedstock into the desired product and minimizing byproducts. acs.org

Safer Solvents and Auxiliaries: Fermentation typically occurs in water, an environmentally benign solvent. acs.org

Design for Energy Efficiency: Many microbial fermentation processes are conducted at or near ambient temperatures and pressures, reducing the energy requirements compared to traditional chemical syntheses. acs.org

Catalysis: Enzymes within the microorganisms act as highly specific and efficient catalysts, enabling reactions to occur under mild conditions. acs.org

The synthesis of 2-octadecenyl succinic acid itself can be achieved through the reaction of 2-octadecenyl succinic anhydride with water. prepchem.com While this specific reaction is a hydrolysis, the broader synthesis of the anhydride precursor from bio-based succinic acid would ideally follow green chemistry principles to ensure the entire lifecycle is sustainable.

Considerations for Circular Economy and End-of-Life Management of Derived Materials

The development of materials from bio-based succinic acid derivatives should incorporate a circular economy framework, considering the entire lifecycle of the product from its creation to its end-of-life.

Materials derived from succinic acid, such as certain polyesters, can be designed to be biodegradable. ahb-global.com For example, polybutylene succinate (B1194679) (PBS), a polymer synthesized from succinic acid and 1,4-butanediol, is known for its biodegradability in various environments. ahb-global.com This characteristic is crucial for applications where recovery and recycling are challenging, such as in agricultural films or packaging. ahb-global.com

For non-biodegradable applications, chemical recycling methods can be employed to break down the polymer back into its constituent monomers, which can then be used to produce new materials. nih.gov This approach reduces the reliance on virgin feedstocks and minimizes waste.

Furthermore, the use of succinic acid in applications like the recovery of valuable metals from spent lithium-ion batteries showcases its potential role in circular economy solutions beyond polymer production. researchgate.net

Q & A

Q. How can researchers accurately quantify 2-Octadecenyl succinic acid in complex biological matrices?

Methodological Answer: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for precise quantification, as it minimizes matrix interference and offers high sensitivity. Calibrate with isotopically labeled internal standards to account for recovery variations. For structural analogs, validate method specificity using spiked samples and blank matrices .

Q. What spectroscopic techniques are suitable for structural confirmation of this compound derivatives?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming carbon backbone and functional groups (e.g., the octadecenyl chain and succinyl moiety). Pair with Fourier Transform Infrared (FTIR) spectroscopy to identify characteristic vibrational modes (e.g., C=O stretches at ~1700 cm⁻¹). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

Q. What are the critical parameters for ensuring sample integrity during storage and transport of this compound?

Methodological Answer: Store samples at -80°C in amber glass vials to prevent photodegradation. Use inert gas (e.g., nitrogen) purging to avoid oxidation of the unsaturated octadecenyl chain. For biological samples, add protease inhibitors to prevent enzymatic hydrolysis. Document storage duration and temperature deviations to trace potential degradation .

Q. How to conduct a systematic literature review on this compound using databases like Web of Science?

Methodological Answer: Employ advanced search strings such as TI=("this compound" OR "succinic acid derivatives") AND TS=(biosynthesis OR characterization) to capture relevant studies. Use Boolean operators (AND/OR) and field tags (AU, PY) to filter by author, publication year, and journal credibility. Prioritize peer-reviewed articles citing reproducible methodologies .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize the enzymatic hydrolysis of lignocellulosic biomass for this compound production?

Methodological Answer: Design a Central Composite Design (CCD) matrix to test variables like substrate loading, enzyme concentration, and hydrolysis time. Use ANOVA to identify significant factors (p < 0.05) and generate a predictive model. Validate optimal conditions (e.g., 20.5% biomass loading, 70 mg enzyme/g glucan) in fed-batch reactors to achieve >90% yield .

Q. What mechanisms underlie the radiolytic degradation of this compound under varying oxygen conditions?

Methodological Answer: Expose samples to gamma irradiation in oxygenated vs. anaerobic environments. Monitor degradation products (e.g., malonic acid) via HPLC. Use ¹⁴C-labeled analogs to trace carbon flux and identify intermediates (e.g., malic acid). Oxygenated systems typically exhibit higher degradation rates due to hydroxyl radical formation .

Q. How does strain engineering enhance the yield of this compound in microbial fermentation?

Methodological Answer: Knock out competing pathways (e.g., acetate synthesis) in E. coli or Actinobacillus strains. Overexpress succinyl-CoA synthetase and optimize redox balance via NADH/NAD+ modulation. Use adaptive laboratory evolution (ALE) to improve tolerance to acidic pH and product inhibition .

Q. What experimental approaches resolve contradictions in reported catalytic efficiencies of enzymes involved in this compound biosynthesis?

Methodological Answer: Replicate assays under standardized conditions (pH, temperature, cofactors) using purified enzymes. Compare kinetic parameters (Km, Vmax) across studies and validate with isothermal titration calorimetry (ITC) for binding affinity. Address discrepancies by controlling for substrate purity and assay interference .

Q. How to design fed-batch fermentation processes to maximize this compound titer while minimizing by-products?

Methodological Answer: Implement a feedback-controlled feeding strategy based on dissolved oxygen (DO) and pH sensors. Gradually supply carbon sources (e.g., glycerol) to maintain metabolic flux toward succinate. Use metabolic flux analysis (MFA) to identify and suppress by-product pathways (e.g., formate or acetate synthesis) .

Q. What analytical strategies differentiate between polymorphic forms of this compound in solid-state formulations?

Methodological Answer: Employ X-ray powder diffraction (XRPD) to identify crystal lattice parameters (e.g., γ-polymorph vs. β-polymorph). Pair with differential scanning calorimetry (DSC) to detect melting point variations. For amorphous content quantification, use solid-state NMR or dynamic vapor sorption (DVS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.